molecular formula C9H21ClSi B8568682 3-Chloropropyltriethylsilane CAS No. 2290-35-9

3-Chloropropyltriethylsilane

Cat. No. B8568682
M. Wt: 192.80 g/mol
InChI Key: ODPFNHAPFCPUPA-UHFFFAOYSA-N
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Patent
US06713644B1

Procedure details

Table 1 shows that copper catalysts, especially copper chloride and copper acetate, and copper sulphate, are effective in catalyzing the hydrosilation of allyl chloride with triethylsilane, at 200° C. for 45 hours, yielding quantitatively 3-chloropropyltriethylsilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH2:5]([SiH:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6]>[Cu].[Cu](Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:4][CH2:1][CH2:2][CH2:3][Si:7]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:5][CH3:6] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
ClCCC[Si](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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